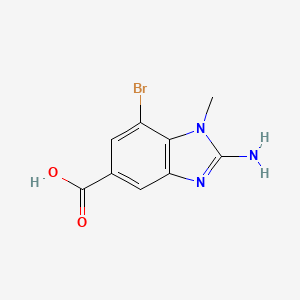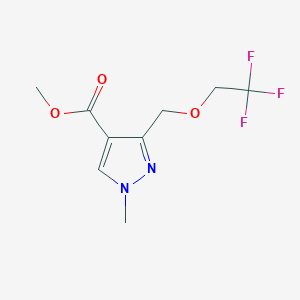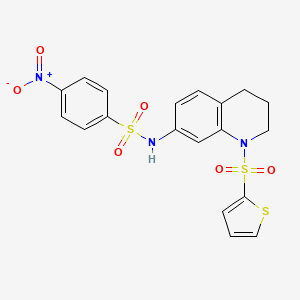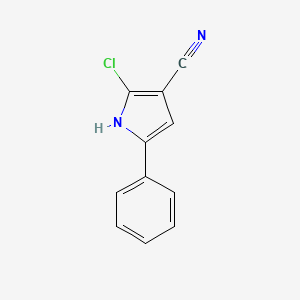
Ácido 2-amino-7-bromo-1-metilbencimidazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid”, also known as ABMC, is an unusual compound with a cyclic structure. It’s a derivative of the amino acid lysine . It has potential applications in various fields.
Synthesis Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular weight of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is 270.086. It has a cyclic structure.Chemical Reactions Analysis
Various reactions like the Katrizky reaction, Haloform reaction, and nucleophilic substitution reactions, have been explored within this realm . Reactive PS-MS innovatively leverages these diverse chemical reactions to enhance the detection and quantification of analytes .Physical And Chemical Properties Analysis
The physical form of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is powder . More detailed physical and chemical properties are not available in the search results.Mecanismo De Acción
The mechanism of action of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties that may help protect against oxidative stress, which is a common factor in neurodegenerative diseases.
Biochemical and Physiological Effects
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid. One area of interest is its potential use in developing new anti-cancer drugs that target specific enzymes involved in cancer cell growth. Additionally, this compound may have potential applications in treating other neurodegenerative diseases besides Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
In conclusion, 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is a promising compound that has potential applications in various scientific fields. Its unique biochemical and physiological effects make it a promising candidate for future research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the reaction of 2-amino-5-bromo-1-methylbenzimidazole with diethyl oxalate in the presence of sodium hydride. This reaction leads to the formation of the desired product with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
Inhibidores de la Corrosión
Los compuestos de benzimidazol, incluido el “Ácido 2-amino-7-bromo-1-metilbencimidazol-5-carboxílico”, se han mencionado en la literatura como inhibidores de la corrosión para aceros, metales puros y aleaciones . Son efectivos en medios ácidos extremadamente agresivos y corrosivos como 1 M HCl, 1 M HNO3, 1.5 M H2SO4, medios básicos, 0.1 M NaOH, o soluciones salinas . Actúan como inhibidores de tipo mixto, mostrando un efecto inhibitorio más fuerte en la reacción catódica que en la anódica .
Síntesis de Nuevos Compuestos Heterocíclicos
“this compound” puede utilizarse como materia prima para sintetizar nuevos derivados de acrilonitrilo y utilizar estos derivados para preparar nuevos compuestos heterocíclicos . El precursor clave N-(1H-bencimidazol-2-il)carbonilhidrazonil cianuro (2) se prepara mediante diazotación de 2-aminobenzimidazol (1) con malononitrilo en piridina .
Análisis de Actividad Biológica
Los nuevos compuestos heterocíclicos sintetizados a partir de “this compound” pueden evaluarse para su función de cribado de actividad biológica . Por ejemplo, se ha encontrado que el compuesto 14 tiene una actividad ABTS y antitumoral significativamente mayor que otros compuestos .
Actividad Antitumoral
Los compuestos recién sintetizados se han probado para su actividad antitumoral en cuatro líneas celulares: VERO (células epiteliales de riñón de mono verde africano), MCF-7 (línea celular de cáncer de mama humano), WI-38 (línea celular de fibroblastos pulmonares humanos) y HepG2 (línea celular de carcinoma hepatocelular humano) . Se ha encontrado que los compuestos 9, 11, 15, 16, 22, 23, 24 y 25 son potentes contra la línea celular HepG2, mientras que los compuestos 16, 22 y 25 son potentes contra la línea celular WI-38 . Además, se ha encontrado que los compuestos 16 y 22 son altamente resistentes a la línea celular VERO . Por otro lado, los compuestos 7, 14, 15, 16 y 22 tienen un fuerte efecto sobre la línea celular MCF-7, mientras que el resto de los compuestos tienen un efecto moderado sobre la línea celular MCF-7 .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLRUVIZQIWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)


![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
